molecular formula C11H13NO3 B556424 N-Acetyl-D-phenylalanine CAS No. 10172-89-1

N-Acetyl-D-phenylalanine

Cat. No.: B556424
CAS No.: 10172-89-1
M. Wt: 207.23 g/mol
InChI Key: CBQJSKKFNMDLON-SNVBAGLBSA-N
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Description

N-Acetyl-D-phenylalanine is a synthetic amino acid derivative with the molecular formula C11H13NO3. It is derived from D-phenylalanine and features an acetyl group attached to the nitrogen atom of the amino acid.

Mechanism of Action

Target of Action

N-Acetyl-D-phenylalanine is a derivative of the amino acid phenylalanine . It is used as an ergogenic supplement, influencing the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Mode of Action

It is known that it is involved in the chemical resolution of dl-phenylalanine methyl ester, acting as a resolving agent . This process is crucial in the synthesis of various important derivatives of D-phenylalanine, which are used in the production of anti-diabetic drugs, anti-tumor drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .

Biochemical Pathways

This compound is involved in various biochemical pathways. It has been found to increase anabolism and reduce catabolism via inhibition of IKKα kinase . This action influences the NF-κB pathway, which plays a pivotal role in the inflammatory response and is a key player in the pathogenesis of osteoarthritis .

Pharmacokinetics

It is known that acetylation of amino acids can switch their uptake into cells from one type of transporter to another . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This could potentially influence the bioavailability of this compound.

Result of Action

The result of this compound’s action is largely dependent on its role in the body. As a resolving agent in the chemical resolution of DL-phenylalanine methyl ester, it contributes to the production of important pharmaceutical compounds . As a modulator of the NF-κB pathway, it could potentially have effects on inflammation and related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-phenylalanine can be synthesized through several methods. One common approach involves the acetylation of D-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound with high purity .

Industrial Production Methods: On an industrial scale, this compound is often produced using enzymatic methods. For example, Aspergillus oryzae amidase can be used to stereospecifically hydrolyze this compound to produce D-phenylalanine with high optical purity. This method is efficient and yields a product with a purity of 92.3% and a yield of 89.5% .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-phenylalanine undergoes various chemical reactions, including hydrolysis, amidation, and racemization.

Common Reagents and Conditions:

Major Products:

    D-phenylalanine: Formed through hydrolysis.

    Amide derivatives: Produced via amidation reactions.

Comparison with Similar Compounds

N-Acetyl-D-phenylalanine can be compared with other acetylated amino acids, such as N-acetyl-L-phenylalanine and N-acetyl-D-phenylglycine:

    N-acetyl-L-phenylalanine: Similar in structure but derived from L-phenylalanine.

    N-acetyl-D-phenylglycine: Used as a resolving agent in the chemical resolution of DL-phenylalanine methyl ester.

Uniqueness: this compound is unique due to its ability to form supramolecular complexes and its specific interactions with D-aminoacylase and D-amino acid-N-acetyltransferase, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2R)-2-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJSKKFNMDLON-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144144
Record name N-Acetyl-3-phenyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10172-89-1
Record name (-)-N-Acetylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10172-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylphenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010172891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-3-phenyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3-phenyl-D-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606E063065
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC(Cc1ccccc1)C(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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